Pyrazolo[3,4-d]pyrimidin-4,6-dione
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Overview
Description
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C5H4N4O2. It is known for its unique structure, which includes both pyrazole and pyrimidine rings.
Preparation Methods
The synthesis of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-hydroxy-1H-pyrazole with formamide, followed by cyclization to form the desired product. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
The use of high-purity reagents and controlled reaction conditions is crucial for obtaining a high-quality product .
Chemical Reactions Analysis
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and gout.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
The pathways involved in its mechanism of action are complex and may include multiple steps, such as binding to receptors, altering signal transduction pathways, and inducing apoptosis in target cells .
Comparison with Similar Compounds
4,6-Dihydroxypyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Allopurinol: A well-known xanthine oxidase inhibitor used in the treatment of gout.
Oxypurinol: A metabolite of allopurinol with similar inhibitory properties.
Pyrazolopyrimidines: A class of compounds with diverse biological activities, including enzyme inhibition and anticancer properties.
The uniqueness of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine lies in its specific structure and the range of reactions it can undergo, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H2N4O2 |
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Molecular Weight |
150.10 g/mol |
IUPAC Name |
pyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H2N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H,8,10,11) |
InChI Key |
VYDGVLUVNDEQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC(=O)N=C2N=N1 |
Origin of Product |
United States |
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